N-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-1,2,5-OXADIAZOL-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-[4-(2H-1,3-Benzodioxole-5-amido)-1,2,5-oxadiazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxole-5-amido)-1,2,5-oxadiazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with dibromomethane.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
N-[4-(2H-1,3-benzodioxole-5-amido)-1,2,5-oxadiazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxole-5-amido)-1,2,5-oxadiazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and tyrosine kinases, inhibiting their activity and thereby affecting cellular signaling pathways.
Pathways Involved: It interferes with pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carbaldehyde share structural similarities and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid, also show comparable properties.
Uniqueness
N-[4-(2H-1,3-benzodioxole-5-amido)-1,2,5-oxadiazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of benzodioxole and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxole-5-carbonylamino)-1,2,5-oxadiazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O7/c23-17(9-1-3-11-13(5-9)27-7-25-11)19-15-16(22-29-21-15)20-18(24)10-2-4-12-14(6-10)28-8-26-12/h1-6H,7-8H2,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKNXNCWLCJFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NON=C3NC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.